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Compound of Interest

Compound Name: CB-5083

Cat. No.: B612272 Get Quote

CB-5083, a first-in-class, orally bioavailable inhibitor of the AAA ATPase p97, has demonstrated

significant anti-tumor activity across a spectrum of preclinical cancer models. By targeting a

critical regulator of protein homeostasis, CB-5083 induces irresolvable proteotoxic stress within

cancer cells, leading to apoptosis. This guide provides a comprehensive cross-validation of

CB-5083's effects in various cancer models, offering a comparative analysis with alternative

therapies and detailing the experimental frameworks used to generate these findings.

Mechanism of Action: Disrupting Protein
Homeostasis
CB-5083 selectively inhibits the D2 ATPase domain of p97 (also known as VCP), a key enzyme

in the ubiquitin-proteasome system.[1] This inhibition disrupts the degradation of poly-

ubiquitinated proteins, leading to their accumulation and triggering the Unfolded Protein

Response (UPR).[2][3] The sustained activation of the UPR ultimately culminates in

programmed cell death, or apoptosis.[4][5] This mechanism is distinct from that of proteasome

inhibitors, which target a downstream step in protein degradation, and may explain CB-5083's

activity in models resistant to these agents.[5]

Comparative Efficacy of CB-5083 in Preclinical
Cancer Models
The therapeutic potential of CB-5083 has been evaluated in a wide array of hematological and

solid tumor models. The following tables summarize the quantitative data from these studies,
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comparing the in vitro and in vivo efficacy of CB-5083 with other anti-cancer agents.

In Vitro Anti-Proliferative Activity of CB-5083
Cancer Type Cell Line

CB-5083 IC50/GI50
(µM)

Comparator
IC50/GI50 (µM)

Multiple Myeloma
Panel of 18 cell lines

(median)
0.326[5]

Bortezomib: Not

directly compared in a

panel

RPMI8226 - Bortezomib: ~0.01[5]

Acute Myeloid

Leukemia (AML)
HL-60 0.45[6][7] -

Colon Cancer HCT116 0.31[6][7] -

B-cell Acute

Lymphoblastic

Leukemia (B-ALL)

Panel of 10 cell lines

Significant viability

reduction at non-toxic

concentrations[8]

-

In Vivo Anti-Tumor Efficacy of CB-5083
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Cancer Model Treatment Dosing Schedule
Tumor Growth
Inhibition (TGI) /
Outcome

Colon Cancer

Xenograft (HCT116)
CB-5083 - 63% TGI[2]

Bortezomib - Inactive[2]

Carfilzomib - Inactive[2]

Ixazomib - Inactive[2]

Non-Small Cell Lung

Cancer Xenograft

(A549)

CB-5083 - 85% TGI[2]

Bortezomib - 37% TGI[2]

Carfilzomib - 50% TGI[2]

Ixazomib - 19% TGI[2]

Multiple Myeloma

Xenograft (AMO-1)

CB-5083 (50 mg/kg,

PO)
4 days on/3 days off

Significant tumor

growth inhibition[9]

Bortezomib (0.8

mg/kg, IV)
Twice weekly

Significant tumor

growth inhibition[9]

CB-5083 +

Bortezomib
Combination

Enhanced tumor

growth inhibition[9]

The Next Generation: CB-5339
While CB-5083 demonstrated promising preclinical activity, its clinical development was halted

due to off-target effects on phosphodiesterase-6 (PDE6), leading to visual impairment.[10] This

led to the development of a second-generation p97 inhibitor, CB-5339. Preclinical studies

suggest that CB-5339 retains a comparable efficacy profile to CB-5083 but with an improved

safety profile, lacking the off-target PDE6 activity.[1] CB-5339 is currently being evaluated in

clinical trials for acute myeloid leukemia and myelodysplastic syndrome.[11]
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CB-
5083.

Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50),

cancer cell lines were seeded in 96-well plates and treated with a dose range of CB-5083 or

comparator drugs for 72 hours. Cell viability was assessed using the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of

metabolically active cells. Luminescence was read on a plate reader, and the data were

normalized to vehicle-treated control cells to calculate IC50/GI50 values using non-linear

regression analysis.[5][7]

Western Blotting
Cancer cells were treated with CB-5083 or comparator drugs for specified times. Following

treatment, cells were lysed, and protein concentrations were determined using a BCA assay.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane. Membranes were blocked and then incubated with primary antibodies against

proteins involved in the UPR pathway (e.g., BiP, PERK, CHOP, XBP1s) and apoptosis markers

(e.g., cleaved PARP). After washing, membranes were incubated with HRP-conjugated

secondary antibodies, and protein bands were visualized using an enhanced

chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. For

subcutaneous xenograft models, human cancer cells (e.g., HCT116, A549, AMO-1) were

injected into the flank of immunodeficient mice. Once tumors reached a palpable size, mice

were randomized into treatment groups. CB-5083 was typically administered orally (PO), while

proteasome inhibitors like bortezomib were administered intravenously (IV). Tumor volumes

and body weights were measured regularly throughout the study. At the end of the study,

tumors were excised and weighed, and tumor growth inhibition (TGI) was calculated as the

percentage difference in the mean tumor volume of the treated group compared to the vehicle

control group.[2][9]
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Visualizing the Mechanism and Workflow
To better illustrate the processes involved in CB-5083's action and evaluation, the following

diagrams were generated using the DOT language.

CB-5083 Mechanism of Action

CB-5083 p97 ATPase
Inhibits Accumulation of

Poly-ubiquitinated Proteins
Prevents Degradation of Unfolded Protein

Response (UPR) Activation Apoptosis

Click to download full resolution via product page

CB-5083 inhibits p97, leading to apoptosis.
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In Vivo Xenograft Experiment Workflow

Cancer Cell
Implantation

Tumor Growth
to Palpable Size

Randomization of
Mice into Groups

Drug Administration
(CB-5083 or Control)

Tumor Volume and
Body Weight Monitoring
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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